molecular formula C9H10ClN3 B3226690 4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine CAS No. 1256955-38-0

4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine

Cat. No. B3226690
CAS RN: 1256955-38-0
M. Wt: 195.65 g/mol
InChI Key: QLNXAMTXQWZUKJ-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine (CCP) is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a pyrrolopyrimidine derivative that has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial effects.

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine involves the inhibition of various cellular signaling pathways. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been reported to inhibit the MAPK/ERK pathway, which regulates cell growth and differentiation. Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. Moreover, this compound has been reported to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Moreover, it exhibits a wide range of biological activities, making it a versatile compound for scientific research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine. One direction is to investigate its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Another direction is to explore its mechanism of action in more detail, including its interactions with cellular signaling pathways. Moreover, the development of novel derivatives of this compound with improved pharmacological properties could be a promising direction for future research.
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial effects. Its mechanism of action involves the inhibition of various cellular signaling pathways. This compound has several advantages for lab experiments, including its ease of synthesis and versatility, but also has limitations. Future research directions include investigating its potential as a therapeutic agent, exploring its mechanism of action, and developing novel derivatives with improved pharmacological properties.

Scientific Research Applications

4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway. This compound has also been reported to have antiviral effects against hepatitis B virus and human immunodeficiency virus (HIV). Moreover, it has shown antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

properties

IUPAC Name

4-chloro-6-cyclopropyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-9-7-3-13(6-1-2-6)4-8(7)11-5-12-9/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNXAMTXQWZUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177401
Record name 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256955-38-0
Record name 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256955-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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